molecular formula C12H19BrN2O2 B14491721 ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide CAS No. 64046-16-8

ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide

Cat. No.: B14491721
CAS No.: 64046-16-8
M. Wt: 303.20 g/mol
InChI Key: QYROQWSAAHWSRH-UHFFFAOYSA-N
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Description

Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide typically involves multiple steps. One common method includes the reaction of a phenyl derivative with a methylcarbamoyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with ethyl-dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted quaternary ammonium compounds.

Scientific Research Applications

Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell membrane interactions and transport mechanisms.

    Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

The mechanism of action of ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity.

Comparison with Similar Compounds

Similar Compounds

  • Benzalkonium chloride
  • Cetylpyridinium chloride
  • Dodecyltrimethylammonium bromide

Uniqueness

Ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide stands out due to its specific structural features, which confer unique reactivity and interaction profiles. Unlike other quaternary ammonium compounds, it has a methylcarbamoyloxy group that enhances its antimicrobial properties and makes it suitable for specialized applications in medicine and industry.

Properties

CAS No.

64046-16-8

Molecular Formula

C12H19BrN2O2

Molecular Weight

303.20 g/mol

IUPAC Name

ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide

InChI

InChI=1S/C12H18N2O2.BrH/c1-5-14(3,4)10-7-6-8-11(9-10)16-12(15)13-2;/h6-9H,5H2,1-4H3;1H

InChI Key

QYROQWSAAHWSRH-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(C)C1=CC(=CC=C1)OC(=O)NC.[Br-]

Origin of Product

United States

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